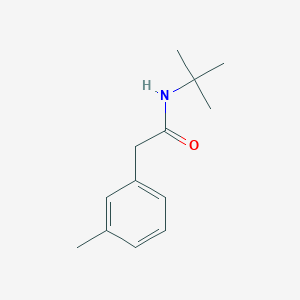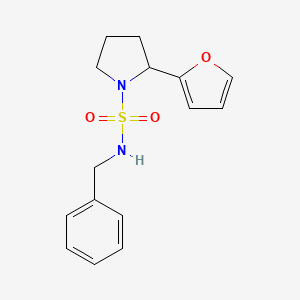![molecular formula C16H18N2O B5493575 N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide](/img/structure/B5493575.png)
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide, also known as DMPEA-NI, is a synthetic compound that has gained significant attention in the field of scientific research. It is a derivative of nicotinamide, which is an essential vitamin B3 component. DMPEA-NI has been widely studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
Wirkmechanismus
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide exerts its effects through various mechanisms. It has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant response. N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide also activates the AMPK pathway, which is involved in the regulation of energy metabolism. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various antioxidants, such as glutathione, which play a crucial role in protecting cells from oxidative stress. N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has been shown to increase the levels of certain proteins, such as BDNF, which are involved in the regulation of neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide also has certain limitations. It is a relatively new compound, and its effects on various biological systems are still being studied. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has several potential future directions for scientific research. It can potentially be used in the development of new drugs for the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide can be used in the study of various biological systems, including the regulation of gene expression and energy metabolism. Further research is needed to fully understand the potential applications of N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide in various fields of scientific research.
Synthesemethoden
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide can be synthesized using a multi-step process that involves the reaction of nicotinamide with 2,5-dimethylphenylacetic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and involves the formation of an amide bond between the two molecules. The resulting product is purified using various chromatographic techniques, such as column chromatography, to obtain a pure form of N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has been widely studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has also been studied for its potential anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has been shown to have anti-inflammatory properties and can potentially be used in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-6-7-12(2)15(9-11)13(3)18-16(19)14-5-4-8-17-10-14/h4-10,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBKCJSCPCHNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(2-chlorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5493492.png)
![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493508.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493511.png)

![5-imino-2-isobutyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5493533.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5493540.png)
![2-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5493542.png)
![2,6-dimethyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5493551.png)
![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetamide](/img/structure/B5493559.png)

![N-cycloheptyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493569.png)
![(4aS*,8aR*)-6-[3-(4-methoxyphenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5493597.png)
